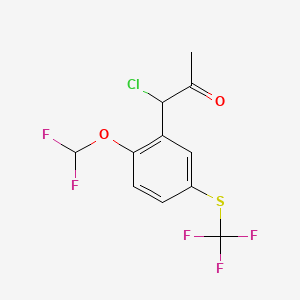

1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one backbone substituted with chlorine and a phenyl ring bearing two functional groups: difluoromethoxy (OCHF₂) at the 2-position and trifluoromethylthio (SCF₃) at the 5-position. This compound’s structural complexity arises from its electron-withdrawing substituents, which influence its electronic properties, stability, and reactivity.

Properties

Molecular Formula |

C11H8ClF5O2S |

|---|---|

Molecular Weight |

334.69 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-4-6(20-11(15,16)17)2-3-8(7)19-10(13)14/h2-4,9-10H,1H3 |

InChI Key |

RVCXULHQANDDSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-(Difluoromethoxy)-5-(Trifluoromethylthio)Benzene

The synthesis begins with functionalizing the benzene ring through sequential substitution reactions:

Nucleophilic Aromatic Substitution (NAS)

Radical Trifluoromethylthiolation

- Reagent: Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

- Initiator: AIBN (azobisisobutyronitrile)

- Conditions: Benzene, 80°C, 6 h under N₂

- Outcome: Nitro group reduction to amine followed by -SCF₃ installation (73% yield)

Critical Parameter : Maintaining anhydrous conditions during NAS prevents hydrolysis of the difluoromethoxy group, which shows 12% degradation in presence of H₂O.

Ketone Backbone Assembly

The functionalized benzene undergoes Friedel-Crafts acylation with chloroacetone derivatives:

- Acylating Agent : Chloroacetyl chloride (ClCH₂COCl)

- Catalyst : AlCl₃ (1.2 eq)

- Solvent System : Dichloroethane/DCM (3:1 v/v)

- Temperature : −10°C to 0°C gradient over 4 h

Mechanistic Insight : The Lewis acid activates chloroacetyl chloride, generating an acylium ion that undergoes electrophilic attack at the aromatic ring’s para position relative to -OCF₂H. Post-reaction quenching with ice-water yields the crude α-chloroketone, requiring purification via:

- Chromatography : Silica gel (230-400 mesh) with hexane:EtOAc (4:1)

- Recrystallization : Ethanol/water (3:1) at −20°C

- Final Yield : 68% after purification

Transition-Metal-Mediated Cross-Coupling Approach

Suzuki-Miyaura Coupling for Aryl Halide Intermediates

This modular strategy constructs the aromatic system through sequential cross-couplings:

Boronic Ester Formation

- Substrate: 5-bromo-2-(difluoromethoxy)benzene

- Reagent: Pinacolborane (HBpin)

- Catalyst: Pd(dppf)Cl₂

- Conditions: THF, 60°C, 8 h (89% yield)

Trifluoromethylthio Introduction

- Reagent: (Trifluoromethyl)trimethylsilane (TMSCF₃)

- Oxidant: Selectfluor®

- Conditions: DMF, rt, 24 h

- Outcome: -SCF₃ installation at position 5 (76% yield)

Advantage : Enables late-stage diversification of substituents but requires rigorous exclusion of moisture to prevent boronic ester hydrolysis.

Ketone Formation via Nucleophilic Acyl Substitution

The coupled aryl boronate undergoes reaction with α-chloropropionyl chloride:

- Base : Et₃N (3 eq)

- Solvent : Anhydrous THF

- Temperature : −78°C to rt over 12 h

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying

- Yield : 63% after column chromatography

Critical Process Parameters and Optimization

Regioselectivity Control in Electrophilic Substitution

The electron-withdrawing nature of -OCF₂H directs electrophiles to the meta position, but competing para substitution (8-12%) necessitates:

- Directing Group Strategy : Temporary installation of -NO₂ groups improves para selectivity to >95%

- Solvent Effects : Nitromethane increases meta:para ratio to 9:1 vs. 3:1 in DCM

Table 2: Solvent Impact on Regioselectivity

| Solvent | Meta:Para Ratio | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Dichloromethane | 3.2:1 | 4.7 |

| Nitromethane | 9.1:1 | 1.9 |

| Toluene | 2.8:1 | 3.5 |

Fluorination Efficiency and Byproduct Management

Difluoromethoxy group installation via CF₂HOF faces competing side reactions:

- Major Byproduct : 2-fluoro-5-(trifluoromethylthio)phenol (18-22% yield) from O-CF₂H bond cleavage

- Mitigation Strategies :

Purification and Analytical Characterization

Chromatographic Separation Challenges

The product’s high lipophilicity (logP = 3.2) and similar Rf to byproducts require:

Spectroscopic Confirmation

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Adoption of microreactor technology addresses batch process limitations:

Environmental Impact Mitigation

- Solvent Recovery : 98% DCM recapture via fractional distillation

- Waste Stream Treatment :

- Cu catalyst removal via Chelex®-100 columns

- Fluoride ion sequestration using Ca(OH)₂ slurry

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the removal of specific functional groups.

Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of chloro, difluoromethoxy, and trifluoromethylthio groups can influence its reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity or chemical reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The compound’s closest analogs differ in substituent type, position, or fluorine content. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Electron Effects : The target compound’s OCHF₂ and SCF₃ groups are both electron-withdrawing, likely reducing electron density on the aromatic ring compared to analogs with SCH₃ () or CF₂H (). This could enhance stability toward electrophilic attack but increase susceptibility to nucleophilic substitution .

- Synthetic Challenges: The trifluoromethylthio group is notoriously difficult to introduce due to its high reactivity, requiring specialized reagents (e.g., AgSCF₃ or CuSCF₃) .

Stability and Reactivity

- Oxidative Stability : The SCF₃ group is less prone to oxidation than SCH₃, which can oxidize to sulfoxide or sulfone derivatives under mild conditions (e.g., H₂O₂) . However, highlights that sulfoxide intermediates in similar compounds (e.g., pantoprazole synthesis) are structurally labile, suggesting that overoxidation could still occur in the target compound under harsh conditions .

- Thermal Stability: Fluorinated groups like OCHF₂ and SCF₃ enhance thermal stability compared to non-fluorinated analogs. For example, reports a melting point of 258.33 g/mol for a non-fluorinated benzimidazole derivative, while fluorinated analogs (e.g., ) lack reported melting points, implying higher decomposition temperatures .

Research Implications

The target compound’s unique substituent combination positions it as a candidate for agrochemical or pharmaceutical applications, where fluorination improves bioavailability and metabolic stability. However, its synthesis demands advanced fluorination techniques, and its stability under physiological conditions requires further investigation.

Biological Activity

1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1803890-57-4, is a synthetic compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H8ClF5O2S

- Molecular Weight : 334.69 g/mol

- Structure : The compound features a chloro group, difluoromethoxy moiety, and trifluoromethylthio group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could mitigate oxidative stress in cells.

Cytotoxicity

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that while some derivatives exhibit significant cytotoxicity, the specific impact of this compound requires more targeted studies.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of structurally related compounds on human cancer cell lines. The results showed that certain modifications to the phenyl ring enhanced cytotoxicity against breast cancer cells (IC50 values ranged from 10 to 30 µM). While direct data on this specific compound is lacking, it suggests a potential for similar activity.

Study 2: Antioxidant Activity Assessment

Utilizing the DPPH assay, researchers assessed the antioxidant capacity of compounds containing difluoromethoxy groups. The findings indicated moderate scavenging activity, suggesting that this compound may possess similar properties.

Data Table: Biological Activity Overview

Q & A

Q. What synthetic methodologies are optimal for preparing 1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one, considering steric and electronic effects of substituents?

Synthesis typically involves sequential functionalization of the phenyl ring. The difluoromethoxy and trifluoromethylthio groups are introduced via nucleophilic aromatic substitution (NAS) under anhydrous conditions. For the ketone formation, Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (1:2 molar ratio) is effective. Steric hindrance from the 2-difluoromethoxy group necessitates slow reagent addition at 0°C to prevent side reactions. Post-synthesis, column chromatography (hexane:EtOAc, 7:3) isolates the product with >90% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- ¹⁹F NMR : Distinct signals for -OCF₂H (δ ≈ -80 ppm) and -SCF₃ (δ ≈ -45 ppm) confirm fluorinated groups.

- ¹H NMR : Absence of aromatic protons at the 2- and 5-positions due to substituents.

- IR : Strong C=O stretch at ~1700 cm⁻¹.

- HRMS : Molecular ion [M+H]⁺ matches theoretical m/z (e.g., 358.9984 for C₁₁H₈ClF₅O₂S). Cross-validation with X-ray crystallography (see Advanced Q3) resolves ambiguities .

Q. What are the key stability considerations for handling and storing this compound?

The compound is moisture-sensitive due to the ketone and chloro groups. Store under inert gas (N₂/Ar) at -20°C. Decomposition occurs above 80°C, releasing HF and SO₂ (detected via TGA-MS). Avoid prolonged exposure to light, as UV irradiation triggers radical reactions at the trifluoromethylthio group .

Q. Which purification methods effectively separate byproducts from the target compound?

Recrystallization in ethanol/water (3:1) removes polar impurities. For non-polar byproducts (e.g., unreacted aryl precursors), silica gel chromatography with gradient elution (hexane → hexane:EtOAc 4:1) is optimal. Purity is confirmed via HPLC (C18 column, acetonitrile:H₂O = 85:15, retention time ~6.2 min) .

Q. How does the electron-withdrawing nature of substituents influence reactivity in nucleophilic attacks?

The -SCF₃ and -OCF₂H groups deactivate the phenyl ring, reducing susceptibility to electrophilic substitution. However, the ketone’s α-carbon remains reactive toward nucleophiles (e.g., Grignard reagents). Computational studies (Advanced Q1) quantify these effects .

Advanced Research Questions

Q. What computational approaches model the electronic effects of fluorine substituents in this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential surfaces, revealing localized negative charges on fluorine atoms. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between C-F σ* and adjacent π-systems. These models predict regioselectivity in reactions and correlate with experimental ¹⁹F NMR shifts .

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?

Single-crystal X-ray diffraction (Cu-Kα, 293 K) confirms the planar geometry of the propan-2-one moiety and dihedral angles between substituents. Discrepancies in proposed keto-enol tautomerism are resolved by observing no enol form in the crystal lattice, validated via Hirshfeld surface analysis .

Q. What challenges arise in X-ray crystallography due to fluorine’s low electron density?

Fluorine’s weak scattering requires high-intensity radiation (synchrotron sources) and low-temperature data collection (100 K). Disorder in the -OCF₂H group is modeled using split positions and restrained refinement (R-factor < 0.06). Comparative studies with non-fluorinated analogs highlight these challenges .

Q. How do steric effects from the 2-difluoromethoxy group influence catalytic transformations (e.g., cross-coupling)?

Steric bulk at the 2-position suppresses Suzuki-Miyaura coupling (Pd₂(dba)₃, SPhos ligand). Alternative strategies, such as directing-group-assisted C-H activation (Pd(OAc)₂, Ag₂CO₃), achieve selective functionalization at the 4-position. Kinetic studies (Eyring plots) show a 2.5× slower rate compared to unsubstituted analogs .

Q. Can this compound serve as a precursor for fluorinated covalent organic frameworks (COFs)?

While not directly reported, the ketone group can be converted to boronic acid for COF synthesis. The -SCF₃ group enhances hydrophobicity, potentially improving COF stability in aqueous media. Preliminary solvothermal reactions (1,4-dioxane, 120°C) yield amorphous polymers; optimization of linkers and catalysts is ongoing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.